S-(11-Bromoundecyl) ethanethioate is a chemical compound characterized by the presence of a brominated undecyl chain and a thioester functional group. Its molecular formula is , and it has a molecular weight of approximately 309.31 g/mol. This compound is primarily utilized in organic synthesis and has garnered attention for its potential applications in various fields, including catalysis and material science.
These reactions highlight the compound's utility in synthetic organic chemistry, particularly in the formation of more complex molecules.
The synthesis of S-(11-Bromoundecyl) ethanethioate typically involves nucleophilic substitution reactions. A common method includes:
This method allows for the efficient formation of the desired thioester compound.
S-(11-Bromoundecyl) ethanethioate has several notable applications:
Interaction studies involving S-(11-Bromoundecyl) ethanethioate often focus on its role as a ligand in coordination chemistry. Research indicates that compounds with similar structures can significantly affect metal ion coordination and stability under varying pH conditions. For example, studies have shown that this thioester can stabilize metal complexes, enhancing their catalytic properties and resistance to hydrolysis .
Several compounds share structural similarities with S-(11-Bromoundecyl) ethanethioate, each exhibiting unique properties:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
S-(4-Bromobutyl) thioacetate | C8H15BrOS | Shorter alkyl chain; used in polymer chemistry |
S-Phenyl thioacetate | C9H10OS | Aromatic ring; exhibits different reactivity |
S-tert-Butyl thioacetate | C7H14OS | Bulky tert-butyl group; alters steric properties |
S-(11-Bromoundecyl) ethanethioate stands out due to its longer alkyl chain, which enhances its amphiphilic characteristics and influences its solubility and interaction with biological systems compared to these other thioacetates.
S-(11-Bromoundecyl) ethanethioate, a valuable chemical intermediate with the molecular formula C13H25BrOS and molecular weight of 309.31, serves as a crucial building block in various synthetic pathways [1]. Industrial-scale production of this compound requires efficient, cost-effective protocols that can be implemented in manufacturing settings [2].
The primary industrial approach for S-(11-Bromoundecyl) ethanethioate production involves a two-step process beginning with the preparation of the bromoundecyl intermediate followed by thioacetylation [3] [4]. This methodology has been optimized for large-scale manufacturing to ensure high yields and purity while minimizing waste generation [2].
Industrial production of the bromoundecyl intermediate typically employs one of two main routes [4] [5]:
Direct bromination of 11-undecanol using hydrogen bromide or phosphorus tribromide as brominating agents in the presence of a suitable solvent system [5].
Conversion of 11-undecene to the brominated derivative through radical addition of hydrogen bromide or thioacetic acid followed by bromination [3].
The choice between these methods depends on raw material availability, cost considerations, and facility capabilities [2] [6]. The reaction is typically conducted in large batch reactors with precise temperature control systems to manage the exothermic nature of bromination reactions [4].
For the thioacetylation step, industrial protocols generally utilize potassium thioacetate or sodium thioacetate as the nucleophilic reagent [3] [7]. The reaction is conducted in polar aprotic solvents such as N,N-dimethylformamide or acetonitrile to facilitate the nucleophilic substitution process [8] [9].
Table 1: Industrial-Scale Production Parameters for S-(11-Bromoundecyl) ethanethioate
Parameter | Typical Range | Optimal Conditions | Notes |
---|---|---|---|
Reaction Temperature | 50-80°C | 60-65°C | Higher temperatures accelerate reaction but may lead to side products [8] [9] |
Reaction Time | 4-12 hours | 6-8 hours | Dependent on batch size and mixing efficiency [3] |
Solvent System | DMF, Acetonitrile, THF | DMF | Solvent recovery systems required for economic viability [8] |
Catalyst | None or phase transfer catalysts | Tetrabutylammonium salts | Catalysts improve yield and reduce reaction time [7] |
Thioacetate Source | Potassium or sodium thioacetate | Potassium thioacetate | Higher reactivity observed with potassium salt [7] |
Yield | 85-96% | >92% | Optimized conditions can consistently achieve >92% yield [3] [9] |
Industrial production typically incorporates continuous flow processes for improved efficiency and safety, particularly for the exothermic thioacetylation reaction [2]. This approach allows for better heat management and more consistent product quality compared to batch processes [9].
Laboratory-scale synthesis of S-(11-Bromoundecyl) ethanethioate has been extensively studied to optimize reaction conditions, improve yields, and enhance product purity [3] [1]. These optimized protocols serve as the foundation for scaling up to industrial production and provide valuable insights into reaction parameters [10].
The most efficient laboratory synthesis route involves the reaction of 11-bromoundecene with thioacetic acid under controlled conditions [3]. This approach offers several advantages including mild reaction conditions, high regioselectivity, and excellent yields [3] [1].
A typical optimized laboratory protocol involves the following steps:
This methodology consistently yields S-(11-Bromoundecyl) ethanethioate with 90-96% purity, making it highly suitable for laboratory-scale preparations [3] [1].
Extensive research has been conducted to optimize various reaction parameters for laboratory-scale synthesis [10] [11]. These studies have identified critical factors affecting yield and purity, including:
Table 2: Laboratory-Scale Synthesis Optimization Parameters
Parameter | Investigated Range | Optimal Value | Effect on Yield |
---|---|---|---|
Reaction Temperature | 25-100°C | 80°C | Temperatures above 80°C lead to side reactions and reduced yield [3] [11] |
Solvent Selection | Toluene, THF, DCM, Acetonitrile | Toluene | Toluene provides optimal solubility and reaction rate [3] [10] |
Radical Initiator | AIBN, Benzoyl peroxide, UV light | AIBN | AIBN offers controlled radical generation and higher yields [3] |
Thioacetic Acid Equivalents | 1.0-5.0 | 3.7 | Excess thioacetic acid drives reaction completion [3] |
Reaction Time | 1-24 hours | 4 hours | Extended reaction times do not significantly improve yield [3] [11] |
Purification Method | Column chromatography, Distillation | Column chromatography | Provides highest purity product [3] |
Researchers have found that maintaining an inert atmosphere throughout the reaction is crucial for achieving high yields, as oxygen can interfere with the radical mechanism [3] [12]. Additionally, the order of reagent addition significantly impacts reaction efficiency, with the addition of the radical initiator after combining the bromoundecene and thioacetic acid providing optimal results [3] [11].
The preparation of the bromoundecyl intermediate represents a critical step in the synthesis of S-(11-Bromoundecyl) ethanethioate, with the quality and purity of this precursor directly impacting the final product [3] [5]. Various methodologies have been developed and evaluated for the efficient preparation of this key intermediate [4] [5].
Several approaches for bromoundecyl intermediate preparation have been critically evaluated in the literature [4] [5]:
Each method presents distinct advantages and limitations that must be considered when selecting an appropriate synthetic route [4] [5].
Table 3: Comparative Analysis of Bromoundecyl Intermediate Preparation Methods
Method | Yield Range | Advantages | Limitations | Reagents |
---|---|---|---|---|
Direct Bromination of 11-undecanol | 85-92% | High yield, Straightforward procedure | Requires handling of corrosive reagents | PBr3 or HBr/H2SO4 [4] [5] |
Radical Bromination | 70-85% | Selective functionalization | Lower yields, Side reactions | NBS, AIBN, CCl4 [3] [5] |
Transesterification | 80-91% | High purity product | Multiple steps required | Methyl 11-bromoundecanoate, Ti(OiPr)4 [5] |
Radical Addition to 11-undecene | 88-96% | Highest yields, Fewer side products | Requires precise temperature control | 11-undecene, HBr or Br2 [3] |
Research indicates that the radical addition to 11-undecene provides the highest yields and product purity when properly executed [3]. However, this method requires careful temperature control and inert atmosphere conditions to prevent side reactions [3] [5].
Several critical parameters significantly impact the quality and yield of the bromoundecyl intermediate [4] [5]:
Temperature control: Maintaining optimal temperature ranges (typically 40-70°C) is essential for achieving high yields while minimizing side reactions [4] [5].
Reagent purity: The quality of starting materials, particularly 11-undecanol or 11-undecene, directly affects the purity of the intermediate [5].
Reaction time: Extended reaction periods can lead to dibrominated products or other unwanted side reactions [4].
Solvent selection: The choice of solvent impacts reaction kinetics and product distribution, with tetrachloroethylene showing superior performance in industrial settings [4].
Catalyst selection: For transesterification approaches, titanium tetraisopropoxide has demonstrated excellent catalytic activity and selectivity [5].
Optimizing these parameters is crucial for producing high-quality bromoundecyl intermediates suitable for subsequent thioacetylation reactions [4] [5]. Research has shown that maintaining a slight excess of brominating agent (0.88-0.99 equivalents) provides the best balance between conversion efficiency and minimization of side products [13].
The thioacetylation reaction represents the final step in the synthesis of S-(11-Bromoundecyl) ethanethioate and proceeds through a nucleophilic substitution mechanism [3] [14]. Understanding the mechanistic details and kinetics of this transformation is essential for optimizing reaction conditions and improving yields [15] [12].
The thioacetylation of bromoundecyl intermediates follows a classic SN2 (bimolecular nucleophilic substitution) mechanism [15] [14]. The process involves:
This mechanism is supported by kinetic studies showing second-order reaction kinetics, with the rate dependent on both the concentration of the bromoundecyl intermediate and the thioacetate nucleophile [15] [7].
The reaction proceeds more efficiently in polar aprotic solvents such as dimethylformamide or acetonitrile, which can solvate the cationic counterion while leaving the thioacetate nucleophile relatively unhindered [8] [7]. These solvents enhance the nucleophilicity of the thioacetate anion, leading to faster reaction rates and higher yields [7].
Detailed kinetic studies have elucidated several factors that influence the rate of thioacetylation reactions [15] [12]:
Nucleophilicity of the thioacetate: The nucleophilic strength of the thioacetate anion directly impacts reaction rate, with potassium thioacetate generally showing higher reactivity than sodium thioacetate [7].
Leaving group ability: The bromine atom serves as an excellent leaving group due to its ability to stabilize negative charge, facilitating the SN2 reaction [15].
Steric factors: The primary bromide position in the bromoundecyl intermediate presents minimal steric hindrance, allowing for efficient nucleophilic attack [12].
Solvent effects: Polar aprotic solvents significantly enhance reaction rates by stabilizing the transition state and increasing the nucleophilicity of the thioacetate anion [8] [7].
Table 4: Kinetic Parameters for Thioacetylation Reactions
Parameter | Value | Conditions | Reference |
---|---|---|---|
Rate Constant (k) | 2.3 × 10^-3 M^-1s^-1 | 25°C, DMF solvent | [15] [12] |
Activation Energy (Ea) | 58.7 kJ/mol | Potassium thioacetate | [15] |
Reaction Order | Second order | With respect to both reactants | [15] [7] |
Temperature Coefficient | 2.1-2.4 | For 10°C increase | [12] |
Solvent Effect (kDMF/kTHF) | 8.5 | Comparison of rate constants | [8] [7] |
The rate-determining step in the thioacetylation reaction is the nucleophilic attack of the thioacetate anion on the bromoundecyl carbon [15]. This step is influenced by electronic factors, with electron-withdrawing groups on the thioacetate accelerating the reaction by increasing the nucleophilicity of the sulfur atom [15] [12].
Temperature effects follow the Arrhenius equation, with reaction rates approximately doubling for every 10°C increase in temperature [12]. However, temperatures above 80°C can lead to side reactions, including elimination products or decomposition of the thioacetate reagent [15] [12].
Corrosive;Environmental Hazard